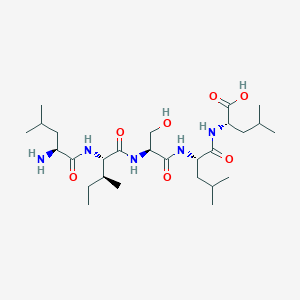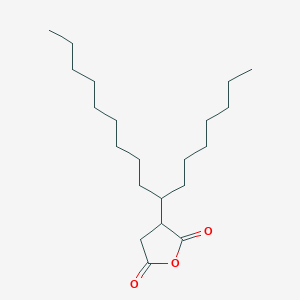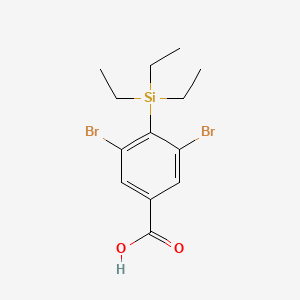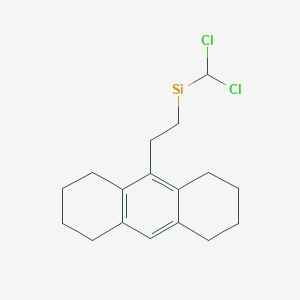![molecular formula C26H14F6N2 B12590673 2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline CAS No. 647375-43-7](/img/structure/B12590673.png)
2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline is a complex organic compound characterized by the presence of trifluoromethyl groups attached to a phenanthroline backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 3-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenanthroline derivatives .
Applications De Recherche Scientifique
2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its ability to participate in various chemical reactions, making it a versatile compound in different applications. The pathways involved include binding to metal ions in coordination complexes and participating in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
Uniqueness
2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline is unique due to its phenanthroline backbone combined with trifluoromethyl groups, which confer distinct chemical properties.
Propriétés
Numéro CAS |
647375-43-7 |
|---|---|
Formule moléculaire |
C26H14F6N2 |
Poids moléculaire |
468.4 g/mol |
Nom IUPAC |
2,9-bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C26H14F6N2/c27-25(28,29)19-5-1-3-17(13-19)21-11-9-15-7-8-16-10-12-22(34-24(16)23(15)33-21)18-4-2-6-20(14-18)26(30,31)32/h1-14H |
Clé InChI |
PGFNMUDNRNWUMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC(=CC=C5)C(F)(F)F)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid--[(2S,3S)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12590592.png)





![[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12590629.png)
![4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B12590630.png)

![N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide](/img/structure/B12590634.png)
![N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12590643.png)


![{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B12590681.png)
